molecular formula C10H12ClN3 B13425600 (4-(1H-imidazol-2-yl)phenyl)methanamine HCl

(4-(1H-imidazol-2-yl)phenyl)methanamine HCl

Cat. No.: B13425600
M. Wt: 209.67 g/mol
InChI Key: PWVLSWXGZNZEDA-UHFFFAOYSA-N
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Description

(4-(1H-imidazol-2-yl)phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-imidazol-2-yl)phenyl)methanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-bromoacetophenone with imidazole in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product. Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-imidazol-2-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

(4-(1H-imidazol-2-yl)phenyl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-(1H-imidazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1H-imidazol-1-yl)phenyl)methanamine
  • 4-(1H-imidazol-1-yl)aniline
  • (1-Methyl-1H-imidazol-2-yl)methanamine

Uniqueness

(4-(1H-imidazol-2-yl)phenyl)methanamine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targetsIts ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

[4-(1H-imidazol-2-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2,(H,12,13);1H

InChI Key

PWVLSWXGZNZEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CN2.Cl

Origin of Product

United States

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